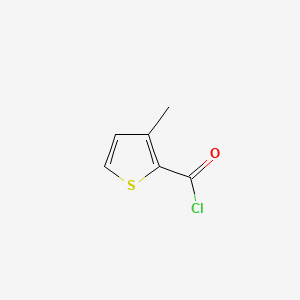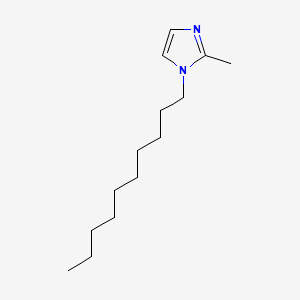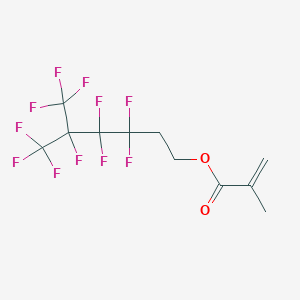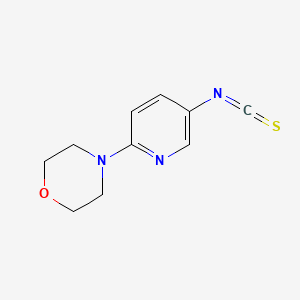
3-甲基噻吩-2-甲酰氯
描述
3-Methylthiophene-2-carbonyl chloride (MTCC) is an organosulfur compound that is widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless liquid with a pungent odor and is highly reactive. This compound has been used in a variety of applications due to its unique properties and its ability to form strong bonds with other molecules.
科学研究应用
材料科学:有机半导体
3-甲基噻吩-2-甲酰氯: 是一种在材料科学领域,特别是开发有机半导体方面具有重要价值的化合物 。其噻吩核心是许多导电聚合物结构中不可或缺的一部分。这些材料因其柔韧性、可加工性和可调谐的电子特性而被用于各种电子设备中。
药物研究:药物合成
在药物研究中,该化合物用作合成各种药物的前体。 噻吩部分是具有药理活性的分子(包括抗炎剂和抗癌剂)中常见的特征 。其反应性允许引入各种官能团,从而有助于创造新型治疗化合物。
化学合成:腐蚀抑制剂
该化合物的用途扩展到化学合成,它被用来制造腐蚀抑制剂 。这些抑制剂保护金属免受腐蚀,这对于延长工业机械和基础设施的寿命至关重要。
分析化学:色谱法
3-甲基噻吩-2-甲酰氯: 可用于分析化学,作为色谱方法中的标准品或试剂 。其独特的化学性质使其成为复杂混合物定性和定量分析的参考点。
有机电子学:OLED 和 OFET
该化合物在有机发光二极管(OLED)和有机场效应晶体管(OFET)的制造中也很重要 。这些器件处于下一代显示器和晶体管技术的领先地位,提供诸如降低功耗和柔性显示器潜力的优势。
杀生物产品:抗菌剂
最后,3-甲基噻吩-2-甲酰氯在杀生物产品的开发中也有应用 。其结构框架可以被修饰以产生具有抗菌特性的化合物,这对于制造消毒剂和防腐剂至关重要。
作用机制
Target of Action
Thiophene derivatives, which include 3-methylthiophene-2-carbonyl chloride, are known to interact with a variety of biological targets due to their versatile synthetic applicability .
Mode of Action
It’s worth noting that thiophene derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . These properties can significantly impact the bioavailability of 3-Methylthiophene-2-carbonyl chloride.
Result of Action
属性
IUPAC Name |
3-methylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSVPEVDFBYRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372176 | |
| Record name | 3-Methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61341-26-2 | |
| Record name | 3-Methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-thenoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-Methylthiophene-2-carbonyl chloride as described in the research paper?
A1: The research paper focuses on the use of 3-Methylthiophene-2-carbonyl chloride as a coupling partner in palladium-catalyzed cross-coupling reactions to synthesize thienyl ketones []. These ketones are considered valuable building blocks in the development of pharmaceuticals and natural products due to their presence in numerous bioactive compounds.
Q2: What are the advantages of using the described palladium-catalyzed cross-coupling reaction with 3-Methylthiophene-2-carbonyl chloride for synthesizing thienyl ketones?
A2: The research highlights several advantages of this synthetic approach []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














